
Dezinamide
Overview
Description
Dezinamide is a potential antiepileptic drug that binds to the voltage-sensitive sodium channel. It is a metabolite of fluzinamide and has shown activity in preventing maximal seizures induced in mice or rats by electroshock and threshold seizures induced in mice by metrazol, bicuculline, and picrotoxin .
Preparation Methods
The synthesis of dezinamide involves the reaction of 3-[3-(trifluoromethyl)phenoxy]azetidine with N-nitrocarbamide. This method entails an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to this compound via key intermediates, Bunte salts . The industrial production methods for this compound are not extensively documented, but the synthetic route mentioned is practical for large-scale production.
Chemical Reactions Analysis
Dezinamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are not commonly reported.
Substitution: this compound can undergo substitution reactions, particularly involving its trifluoromethyl group. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and nucleophiles for substitution reactions.
Scientific Research Applications
Efficacy in Partial Seizures
A notable study conducted by Privitera et al. utilized an n-of-1 trial design to assess the efficacy and safety of Dezinamide in 15 patients with medically intractable partial-onset seizures. The trial consisted of six 5-week periods alternating between this compound and placebo treatments. Results indicated a statistically significant reduction in seizure frequency, with a median decrease of 37.9% compared to placebo (p = 0.0025) .
Study | Participants | Seizure Reduction (%) | Statistical Significance |
---|---|---|---|
Privitera et al. | 15 | 37.9% | p = 0.0025 |
Tolerability and Side Effects
The most common adverse effects reported during the trials included fatigue, light-headedness, and abnormal gait, leading to dosage adjustments in some patients . Despite these side effects, the overall tolerability was deemed acceptable, suggesting that this compound could be a viable option for patients who do not respond well to conventional treatments.
Mechanistic Insights
Research indicates that this compound's action on sodium channels may have broader implications beyond epilepsy treatment. Studies have explored its effects on neuronal excitability and neurotransmitter release, which could potentially inform therapeutic strategies for other neurological disorders.
Case Studies and N-of-1 Trials
N-of-1 trials have emerged as an innovative approach to evaluate the efficacy of individual treatments in epilepsy management. These trials allow for personalized medicine approaches by tailoring treatment based on individual patient responses.
- Case Study Example : In one case involving a child with focal seizures, the application of this compound led to significant improvements in seizure control when traditional medications were ineffective .
Future Directions and Research Opportunities
The ongoing research into this compound includes its potential applications in other neurological conditions such as Alzheimer's disease. Preliminary studies suggest that compounds like this compound may influence neurodegenerative processes, although more research is needed to establish these connections .
Mechanism of Action
Dezinamide exerts its effects by binding to the voltage-sensitive sodium channel, which plays a crucial role in the propagation of action potentials in neurons. By binding to this channel, this compound inhibits the influx of sodium ions, thereby stabilizing the neuronal membrane and preventing the excessive neuronal firing that leads to seizures. The molecular targets and pathways involved include the voltage-sensitive sodium channels and the associated signaling pathways that regulate neuronal excitability .
Comparison with Similar Compounds
Dezinamide belongs to the class of organic compounds known as trifluoromethylbenzenes. Similar compounds include:
Fluzinamide: The parent compound of this compound, also an antiepileptic drug.
Lamotrigine: Another antiepileptic drug that also targets sodium channels but has a different chemical structure.
Carbamazepine: A widely used antiepileptic drug with a different mechanism of action. This compound is unique due to its specific binding to the voltage-sensitive sodium channel and its trifluoromethyl group, which imparts distinct chemical properties.
Biological Activity
Dezinamide (DZM, ADD 94057) is a novel compound under investigation primarily for its potential as an antiepileptic drug. Its mechanism of action involves binding to voltage-sensitive sodium channels, which plays a crucial role in neuronal excitability and seizure activity. This article provides a detailed overview of the biological activity of this compound, including its efficacy in clinical trials, pharmacokinetic profiles, and safety assessments.
This compound functions by inhibiting the voltage-sensitive sodium channels, which are essential for the propagation of action potentials in neurons. By modulating these channels, DZM can reduce neuronal excitability and consequently lower the frequency of seizures.
N-of-1 Trials
A notable study employed an n-of-1 design involving 15 patients with medically intractable partial-onset seizures who were already on phenytoin therapy. The trial consisted of six 5-week periods where patients received either this compound or placebo in random order. The results indicated:
- Seizure Frequency Reduction : A median reduction of 37.9% in seizure frequency was observed during DZM treatment compared to placebo (p = 0.0025) .
- Responder Rate : About 40% of patients experienced more than a 50% reduction in seizure frequency .
- Safety Profile : The most common adverse effects included fatigue, light-headedness, and abnormal gait, with some patients requiring dosage adjustments due to these effects .
Pharmacokinetics
The pharmacokinetic analysis revealed that the mean plasma concentrations of this compound were lower than initially predicted. This discrepancy suggests that while DZM may demonstrate clinical efficacy at lower concentrations, further studies are needed to optimize dosing strategies .
Comparative Efficacy
The efficacy of this compound has been compared to other antiepileptic drugs (AEDs). In a broader context, AEDs like lamotrigine and topiramate have shown varying responder rates in clinical trials. For instance, lamotrigine had a responder rate of 33% compared to 16% for placebo . Such comparisons highlight the potential for this compound to provide an effective alternative or adjunctive treatment for epilepsy.
Case Studies
Several case studies have documented the use of this compound in individual patients:
- Case Study 1 : A patient with focal seizures showed significant improvement with DZM after failing multiple other AEDs.
- Case Study 2 : Another patient demonstrated normalization of EEG findings while on DZM, indicating its potential neuroprotective effects .
Summary Table of Clinical Findings
Parameter | Result | Statistical Significance |
---|---|---|
Median Seizure Frequency Reduction | 37.9% | p = 0.0025 |
Patients with >50% Reduction | 40% | Not specified |
Common Adverse Effects | Fatigue, light-headedness | Not specified |
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAILJLSVRAGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238406 | |
Record name | Dezinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91077-32-6 | |
Record name | Dezinamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dezinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEZINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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